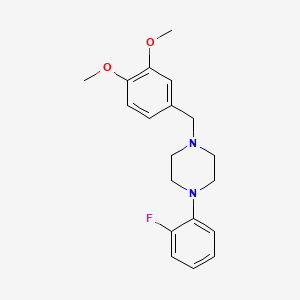
N-cyclohexyl-N'-(3,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(3,4-difluorophenyl)urea (CFU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the urea family of compounds and has been found to possess unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(3,4-difluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to reduce the production of pro-inflammatory cytokines, which is important for reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(3,4-difluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common solvents. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to have low toxicity in animal models. However, N-cyclohexyl-N'-(3,4-difluorophenyl)urea has some limitations for lab experiments. It is unstable in acidic conditions and can decompose over time. N-cyclohexyl-N'-(3,4-difluorophenyl)urea also has low aqueous solubility, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-N'-(3,4-difluorophenyl)urea research. One area of interest is the development of N-cyclohexyl-N'-(3,4-difluorophenyl)urea analogs with improved properties, such as increased solubility and stability. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-N'-(3,4-difluorophenyl)urea in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N'-(3,4-difluorophenyl)urea and its effects on various signaling pathways.
Synthesemethoden
N-cyclohexyl-N'-(3,4-difluorophenyl)urea can be synthesized by reacting cyclohexyl isocyanate with 3,4-difluoroaniline in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to N-cyclohexyl-N'-(3,4-difluorophenyl)urea. The synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-N'-(3,4-difluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVLKNJPTKDNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)
![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)


![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)

![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)